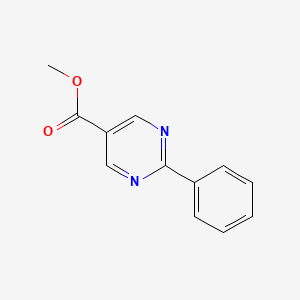

Methyl 2-phenylpyrimidine-5-carboxylate

Descripción general

Descripción

Methyl 2-phenylpyrimidine-5-carboxylate is a chemical compound with the molecular formula C12H10N2O2 . It is also known by other synonyms such as Methyl 2-phenyl-5-pyrimidinecarboxylate, 2-phenylpyrimidine-5-carboxylic acid methyl ester, and others .

Synthesis Analysis

The synthesis of this compound and its derivatives has been reported in several studies . For instance, one study described the synthesis of a series of novel triazole-pyrimidine-based compounds . Another study reported the synthesis of ethyl 4- (4-substituted phenyl)-6-methyl-2- (piperazin-1-yl)pyrimidine-5-carboxylate .Molecular Structure Analysis

The molecular structure of this compound has been analyzed in several studies . The compound has a molecular weight of 214.22 g/mol . The InChI code for the compound is InChI=1S/C12H10N2O2/c1-16-12(15)10-7-13-11(14-8-10)9-5-3-2-4-6-9/h2-8H,1H3 .Chemical Reactions Analysis

While specific chemical reactions involving this compound are not explicitly mentioned in the search results, the compound has been used as a starting material or intermediate in the synthesis of various other compounds .Physical and Chemical Properties Analysis

This compound has several computed properties. It has a molecular weight of 214.22 g/mol, an XLogP3-AA of 1.7, and a topological polar surface area of 52.1 Ų . It has 0 hydrogen bond donors, 4 hydrogen bond acceptors, and 3 rotatable bonds .Aplicaciones Científicas De Investigación

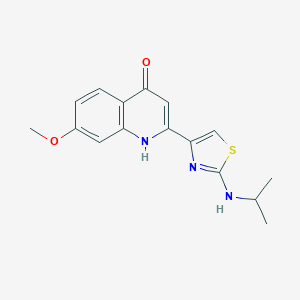

Discovery of Dual Src/Abl Kinase Inhibitors

A series of substituted 2-(aminopyrimidinyl)thiazole-5-carboxamides, related to the structural class of Methyl 2-phenylpyrimidine-5-carboxylate, were identified as potent Src/Abl kinase inhibitors. These compounds demonstrated excellent antiproliferative activity against both hematological and solid tumor cell lines, with one compound showing complete tumor regressions in a chronic myelogenous leukemia (CML) model with low toxicity. This suggests the potential application of these derivatives in oncology, especially for treating tumors with Src/Abl kinase involvement (Lombardo et al., 2004).

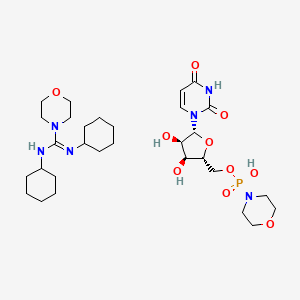

Antiviral Activity of Pyrimidine Derivatives

Another study focused on the synthesis of 2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines, which were tested for their antiviral activity. The derivatives exhibited marked inhibitory effects on retrovirus replication in cell culture, highlighting their potential as antiretroviral agents. This study underscores the versatility of pyrimidine derivatives, including those related to this compound, in developing new antiviral drugs (Hocková et al., 2003).

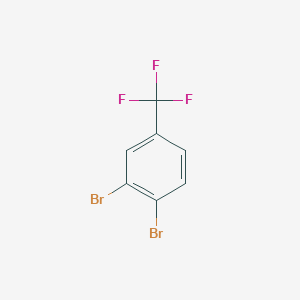

Antimicrobial Evaluation

A research endeavor into the antimicrobial properties of novel 2-(Hydroxyimino)-dihydropyrimidine-5-carboxylic acids, derived from this compound, showed significant to moderate antibacterial activity and promising antifungal activity. The study highlights the compound's potential in addressing microbial resistance and the need for new antimicrobial agents (Shastri & Post, 2019).

Cytotoxic Activity of Pyrimidine Derivatives

Research into the cytotoxic activities of novel pyrimidine derivatives, including 5-methyl-4-thiopyrimidine derivatives synthesized from this compound, found these compounds to exhibit varying degrees of cytotoxicity against cancer cell lines. The study provides a foundation for further exploration of these derivatives as potential anticancer agents, underscoring the importance of structural modifications to enhance therapeutic efficacy (Stolarczyk et al., 2018).

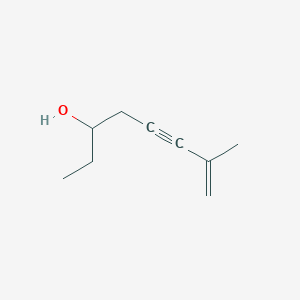

Enzymic Site of Inhibition by Plant Growth Retardants

A unique application of pyrimidine derivatives is illustrated by the study on the inhibition of gibberellin biosynthesis by plant growth retardants, including those structurally related to this compound. This research provides insights into the mechanisms by which these compounds influence plant growth and development, offering potential applications in agriculture (Dennis, Upper, & West, 1965).

Direcciones Futuras

The future directions for research on Methyl 2-phenylpyrimidine-5-carboxylate could involve further exploration of its potential neuroprotective and anti-neuroinflammatory properties . Additionally, its role as a starting material or intermediate in the synthesis of other compounds could be further investigated .

Mecanismo De Acción

Target of Action

Related compounds, such as triazole-pyrimidine hybrids, have been studied for their neuroprotective and anti-neuroinflammatory properties . These compounds interact with human microglia and neuronal cell models .

Mode of Action

Related compounds have shown promising neuroprotective and anti-inflammatory properties . They inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . They also reduce the expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .

Biochemical Pathways

Related compounds have been observed to inhibit er stress, apoptosis, and the nf-kb inflammatory pathway .

Result of Action

Related compounds have shown promising neuroprotective and anti-inflammatory properties .

Propiedades

IUPAC Name |

methyl 2-phenylpyrimidine-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O2/c1-16-12(15)10-7-13-11(14-8-10)9-5-3-2-4-6-9/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOMJCOFUAUMQPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN=C(N=C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00458729 | |

| Record name | Methyl 2-phenylpyrimidine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00458729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64074-29-9 | |

| Record name | Methyl 2-phenylpyrimidine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00458729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

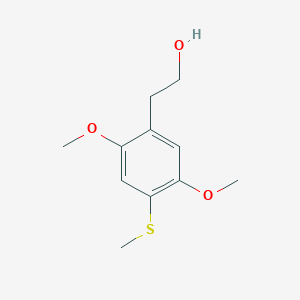

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 2-(5-(4-methylpiperazin-1-yl)-1H-benzo[d]imidazol-2-yl)acetate](/img/structure/B1600483.png)

![6-fluoro-3,4-dihydro-2H-[1]benzopyran-2-carbaldehyde](/img/structure/B1600484.png)

![Benzaldehyde, 4,4',4''-[1,3,5-triazine-2,4,6-triyltris(oxy)]tris-](/img/structure/B1600489.png)